molecular formula C21H19N5O6 B2449152 9-(2,4-dimethoxyphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898443-05-5

9-(2,4-dimethoxyphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2449152
CAS No.: 898443-05-5
M. Wt: 437.412
InChI Key: HLDGFUVUKVVWQU-UHFFFAOYSA-N
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Description

9-(2,4-dimethoxyphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C21H19N5O6 and its molecular weight is 437.412. The purity is usually 95%.
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Properties

IUPAC Name

9-(2,4-dimethoxyphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O6/c1-30-10-7-8-12(14(9-10)32-3)26-20-16(24-21(26)29)15(18(22)28)23-19(25-20)11-5-4-6-13(31-2)17(11)27/h4-9,27H,1-3H3,(H2,22,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDGFUVUKVVWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C(=CC=C4)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(2,4-dimethoxyphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (commonly referred to as compound 1) belongs to the purine derivative class, which has garnered significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O5C_{18}H_{20}N_4O_5, with a molecular weight of approximately 368.38 g/mol. The structure features two methoxy groups on the phenyl rings, a hydroxyl group, and a purine core that contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation.
  • Antioxidant Properties : It demonstrates significant radical-scavenging activity.
  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes relevant in metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that compound 1 exhibits selective cytotoxicity against several cancer cell lines. Notably, it has been tested against A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines.

Cell LineIC50 (μM)Reference
A5490.05
MCF70.06
HCT1160.07

These values indicate that compound 1 has a lower IC50 compared to standard chemotherapeutics like doxorubicin, which has an IC50 of approximately 0.04 μM against similar cell lines.

Antioxidant Activity

The antioxidant capacity of compound 1 was evaluated using the DPPH radical scavenging assay. The results showed that it effectively scavenged DPPH radicals with an IC50 value comparable to ascorbic acid.

CompoundIC50 (μM)Reference
Compound 130
Ascorbic Acid25

This suggests that the compound could be beneficial in preventing oxidative stress-related diseases.

Enzyme Inhibition Studies

Compound 1 has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. Studies indicate that it binds competitively with a Ki value significantly lower than many known inhibitors.

InhibitorKi (nM)Reference
Compound 115
Methotrexate10

This competitive inhibition highlights its potential application in cancer therapy by disrupting folate metabolism in rapidly dividing cells.

Case Studies

A recent study conducted by Queener et al. evaluated the biological efficacy of various purine derivatives, including compound 1. The findings revealed:

  • Enhanced Cytotoxicity : Compound 1 showed enhanced cytotoxicity in combination therapies with existing chemotherapeutics.
  • Mechanism of Action : The mechanism was linked to the induction of apoptosis in cancer cells through the activation of caspase pathways.

Q & A

Q. How can interdisciplinary approaches improve research outcomes?

  • Methodological Answer : Combine synthetic chemistry with biophysical techniques (e.g., cryo-EM for target visualization) and metabolomics (LC-MS/MS for pathway analysis). Collaborate with computational chemists to develop QSAR models and with pharmacologists for in vivo validation .

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